4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine
Description
4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group at the 4-position and a 1-methylpyrazol-4-yl moiety at the 2-position. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, enhances binding specificity and modulates physicochemical properties like solubility and metabolic stability .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-methyl-2-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-3-4-11-10(5-8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3 |
InChI Key |
FQLPYWHTYJJWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Intermediates
Pyrazole derivatives can be synthesized through various methods, including the condensation of hydrazines with α,β-ethylenic ketones or the reaction of β-arylchalcones with hydrazine hydrate after epoxidation. For instance, the synthesis of 3,5-diaryl-1H-pyrazoles involves the addition of hydrazine hydrate to epoxides derived from β-arylchalcones.
Synthesis of Piperidine Intermediates
Piperidine derivatives can be synthesized using chemoselective methods, such as one-pot sequential Suzuki–Miyaura coupling and hydrogenation. These methods allow for the functionalization of piperidine rings with various substituents.
Coupling of Pyrazole and Piperidine Intermediates
The coupling of pyrazole and piperidine intermediates typically involves nucleophilic substitution or alkylation reactions. For example, the synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine might involve the alkylation of a piperidine derivative with a pyrazole intermediate in the presence of a base like sodium hydride or a strong organic base such as DIPEA (diisopropylethylamine).
Data Table: Chemical Properties of 4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-methyl-3-(1-methylpyrazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C10H17N3/c1-8-3-4-11-6-10(8)9-5-12-13(2)7-9/h5,7-8,10-11H,3-4,6H2,1-2H3 |
| Standard InChIKey | MBNWCCSTNRJUDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNCC1C2=CN(N=C2)C |
Chemical Reactions Analysis
4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or pyrazole rings are replaced by other groups.
Scientific Research Applications
4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula C10H17N3.
Positional Isomerism and Heterocycle Variations
- Substituent Position : The target compound’s pyrazole is attached to the piperidine’s 2-position, whereas 4-(1H-pyrazol-4-yl)piperidine () places the pyrazole at the 4-position. This positional isomerism influences steric interactions and binding pocket compatibility in biological targets .
- Heterocycle Type : Replacing pyrazole with imidazole () introduces an additional nitrogen atom, enabling distinct hydrogen-bonding interactions. Imidazole’s dual nitrogen sites may enhance binding to metal ions or acidic residues in enzymes .
Linker Modifications
- Ether Linkage : The compound in features an ether (-OCH2-) spacer between piperidine and pyrazole, increasing conformational flexibility compared to the target compound’s direct attachment. This could improve metabolic stability or reduce steric hindrance .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability. The target compound’s freebase form may require salt formation for optimal pharmacokinetics .
Biological Activity
4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a pyrazole moiety. The structural characteristics contribute significantly to its interaction with biological targets, influencing its pharmacological properties.
Anticancer Properties
Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 15.0 |
| Breast Cancer | MDA-MB-231 | 12.5 |
| Colorectal Cancer | HCT116 | 10.0 |
| Prostate Cancer | PC3 | 8.0 |
These findings suggest that the pyrazole moiety plays a crucial role in enhancing the anticancer properties of related compounds .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its analogs, which have demonstrated significant inhibition of inflammatory pathways. In vitro studies have shown that these compounds can modulate cyclooxygenase (COX) activity, leading to reduced inflammation:
| Compound | COX Inhibition (%) |
|---|---|
| 4-Methyl-Pyrazole | 75 |
| 1-Methyl-Pyrazole | 68 |
| Control (Aspirin) | 85 |
The results indicate that modifications to the pyrazole ring can enhance anti-inflammatory effects while maintaining a favorable safety profile .
Structure-Activity Relationships (SAR)
The SAR studies on piperidine derivatives highlight the importance of specific substituents in enhancing biological activity. For example, the presence of electron-donating groups at specific positions on the pyrazole ring has been correlated with increased potency against various targets:
| Substituent Position | Effect on Activity |
|---|---|
| 1-position | Increased anticancer activity |
| 3-position | Enhanced anti-inflammatory effects |
| 5-position | Reduced cytotoxicity |
These findings emphasize the need for careful design in developing new derivatives based on the core structure of this compound .
Case Studies
Several case studies have explored the efficacy of compounds related to this compound in preclinical models:
- Study on Lung Cancer : A derivative exhibited significant tumor growth inhibition in xenograft models, showing a reduction in tumor size by approximately 40% compared to controls.
- Inflammation Model : In an animal model of acute inflammation, administration of a related compound led to a marked decrease in edema and inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
- Tuberculosis Research : Compounds derived from this scaffold were tested against Mycobacterium tuberculosis, showing promising results with IC50 values in the low micromolar range, indicating potential for development as anti-tubercular agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine with high purity?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) and base catalysts (e.g., NaOH), as described in analogous piperidine syntheses . Purification via column chromatography or recrystallization can achieve >99% purity. Monitor intermediates using HPLC or TLC to confirm structural fidelity at each step .
Q. How should researchers handle safety risks during synthesis and handling of this compound?
- Methodological Answer : Implement hazard controls aligned with GHS codes:
- Physical Hazards : Use explosion-proof equipment (H200) and avoid static discharge .
- Health Hazards : Wear PPE (gloves, goggles) for skin/eye protection (H315, H319) and use fume hoods to prevent inhalation (H335) .
- Storage : Store in airtight containers at 2–8°C under inert gas (P403) .
Q. What physicochemical properties are critical for experimental design?
- Key Data :
| Property | Value (Predicted/Experimental) | Reference |
|---|---|---|
| Boiling Point | 582.4 ± 60.0 °C | |
| pKa | 13.23 ± 0.10 | |
| Density | 1.235 ± 0.06 g/cm³ | |
| PSA | 60.94 Ų |
- Application : Solubility in polar solvents (e.g., DMSO) and stability under varying pH conditions should guide solvent selection and reaction kinetics .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for novel derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error cycles by 50–70% . For example, predict regioselectivity in pyrazole-piperidine coupling using Fukui indices or molecular orbital analysis .
Q. What strategies resolve contradictions in pharmacological activity data across structural analogs?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., receptor binding affinity, ADME profiling). For instance, S´ladowska et al. resolved discrepancies in piperidine derivatives’ serotonin receptor activity by correlating alkoxy chain length with bioavailability . Cross-validate results with in silico docking (AutoDock Vina) and MD simulations .
Q. How to profile and quantify impurities in batches of this compound?
- Methodological Answer : Use LC-MS/MS with reference standards (e.g., MM0421.02, MM0421.03) for impurity identification . Optimize gradient elution (e.g., ammonium acetate buffer, pH 6.5) to separate byproducts like unreacted pyrazole intermediates . Quantify impurities via external calibration curves with ≤0.1% detection limits .
Q. What advanced reactor designs improve scalability of piperidine-based syntheses?
- Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., PAT tools) to enhance mixing and heat transfer. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, reducing waste by 30–40% compared to batch processes .
Data Contradiction Analysis
Q. How to address conflicting thermal stability data in pyrazole-piperidine hybrids?
- Methodological Answer : Perform DSC/TGA under controlled atmospheres (N₂ vs. air) to assess oxidative degradation. For example, discrepancies in decomposition temperatures (>200°C vs. <150°C) may arise from moisture sensitivity, necessitating Karl Fischer titration for water content analysis .
Q. Why do pharmacological studies report varying efficacy for similar derivatives?
- Methodological Answer : Differences may stem from stereochemistry (e.g., (2R,4R) vs. (2S,4S) configurations) or metabolic stability. Use chiral HPLC (e.g., Chiralpak IG-3) to isolate enantiomers and evaluate their PK/PD profiles independently .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
